molecular formula C10H20INO4 B12851103 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide

2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B12851103
M. Wt: 345.17 g/mol
InChI Key: SVOLQEVRMKJFNE-UHFFFAOYSA-N
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Description

2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound with a carboxylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 4-carboxybutanoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Silver nitrate (AgNO3) in aqueous solution for halide exchange.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding halide salts.

Scientific Research Applications

2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its quaternary ammonium structure.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes due to its quaternary ammonium group. This interaction can disrupt membrane integrity, leading to antimicrobial effects. The carboxylic acid ester group may also participate in biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Carboxybutanoyl)oxy)-3-(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
  • 2-((2-Amino-4-carboxybutanoyl)oxy)-N,N,N-trimethylethanaminium chloride

Uniqueness

2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific combination of a quaternary ammonium group and a carboxylic acid ester group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C10H20INO4

Molecular Weight

345.17 g/mol

IUPAC Name

2-(4-carboxybutanoyloxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C10H19NO4.HI/c1-11(2,3)7-8-15-10(14)6-4-5-9(12)13;/h4-8H2,1-3H3;1H

InChI Key

SVOLQEVRMKJFNE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCC(=O)O.[I-]

Origin of Product

United States

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